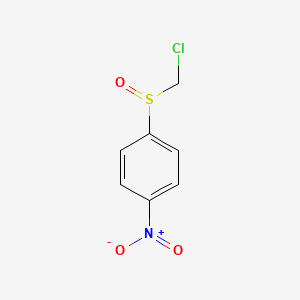

1-(Chloromethanesulfinyl)-4-nitrobenzene

Description

Structure

3D Structure

Properties

CAS No. |

7205-95-0 |

|---|---|

Molecular Formula |

C7H6ClNO3S |

Molecular Weight |

219.65 g/mol |

IUPAC Name |

1-(chloromethylsulfinyl)-4-nitrobenzene |

InChI |

InChI=1S/C7H6ClNO3S/c8-5-13(12)7-3-1-6(2-4-7)9(10)11/h1-4H,5H2 |

InChI Key |

VZKXFNMXBJWQKC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S(=O)CCl |

Origin of Product |

United States |

Chemical Reactivity and Reaction Mechanisms of 1 Chloromethanesulfinyl 4 Nitrobenzene

Reactions of the Nitro Group

The nitro group of 1-(chloromethanesulfinyl)-4-nitrobenzene is a versatile functional group that can undergo a variety of transformations, primarily involving reduction. These reactions are fundamental in synthetic chemistry, allowing for the introduction of other functional groups, most notably amines.

Reductive Functionalization Pathways

The reduction of the nitro group is a common and well-established transformation for nitroaromatic compounds. This process can proceed through several intermediates to yield different final products, depending on the reaction conditions and the reducing agents employed.

Common methods for the reduction of nitro groups to amines include the use of metals such as iron, tin, or zinc in the presence of an acid like hydrochloric acid. wikipedia.org Catalytic hydrogenation over palladium, platinum, or nickel catalysts is another effective method for this conversion. wikipedia.org For instance, the reduction of similar nitroaromatic compounds like 1-chloro-4-nitrobenzene (B41953) can be achieved using an iron catalyst with phenylsilane, leading to the corresponding aniline. rsc.org

The reduction process is believed to proceed through a series of intermediates. The initial step is the reduction of the nitro group (NO₂) to a nitroso group (NO), followed by further reduction to a hydroxylamino group (NHOH). This hydroxylamino intermediate can then be reduced to the final amino group (NH₂). In some cases, the hydroxylamino intermediate can undergo rearrangement, such as the Bamberger rearrangement, to form aminophenols, as observed in the biodegradation of 1-chloro-4-nitrobenzene. nih.gov

Catalytic Transformations of the Nitro Aromatic System

Catalytic systems play a crucial role in the selective transformation of the nitro group. Iron-based catalysts, for example, have been shown to be effective for the chemoselective reduction of nitroarenes. rsc.org These catalytic methods are often preferred due to their milder reaction conditions and higher functional group tolerance compared to stoichiometric metal-acid reductions.

In the context of related compounds, such as 1-methylsulfonyl-4-nitrobenzene, catalytic reduction using an iron catalyst and triethoxysilane (B36694) in acetonitrile (B52724) has been demonstrated to yield 4-(methylsulfonyl)aniline (B1202210) in high yield. rsc.org This suggests that a similar catalytic approach could be applicable to this compound, allowing for the selective reduction of the nitro group while preserving the chloromethylsulfinyl moiety.

Reactivity of the Chloromethylsulfinyl Moiety

The chloromethylsulfinyl group is a bifunctional moiety containing both a reactive chloromethyl group and a sulfinyl group, each with its own characteristic reactivity.

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chloromethyl group is susceptible to nucleophilic substitution reactions due to the presence of the electronegative chlorine atom and the adjacent electron-withdrawing sulfinyl group. The α-carbon of alkyl sulfoxides is known to be susceptible to deprotonation by strong bases, which can facilitate substitution reactions. wikipedia.org

Oxidation and Reduction Potentials of the Sulfinyl Group

The sulfinyl group can undergo both oxidation and reduction. Oxidation of the sulfoxide (B87167) typically yields the corresponding sulfone, while reduction (deoxygenation) leads to the sulfide (B99878). wikipedia.org

Oxidation: The oxidation of sulfoxides to sulfones is a common transformation. Reagents such as hydrogen peroxide, often in the presence of an acid catalyst like trifluoroacetic acid (TFA), can be used for this purpose. rsc.org Studies on the chlorination of sulfoxides have shown that major transformation products include sulfones, suggesting that the sulfinyl group is susceptible to electrophilic attack. epfl.chnih.gov The presence of the electron-withdrawing nitro group on the aromatic ring in this compound would likely influence the oxidation potential of the sulfinyl group.

Reduction: The deoxygenation of sulfoxides to sulfides can be achieved using various reducing agents, often in the presence of metal catalysts. wikipedia.org This reaction allows for the selective removal of the oxygen atom from the sulfinyl group, providing access to the corresponding chloromethyl sulfide derivative.

Radical Pathways Involving Chloromethyl Groups

The presence of the chloromethyl group in this compound suggests the potential for radical-mediated reactions. The radical anions of similar compounds, such as p- and o-nitrobenzyl chloride, are known to expel a chloride ion to form the corresponding carbon-centered nitrobenzyl radicals. These reactions proceed with high rate constants, on the order of 1 x 10⁴ and 4 x 10³ s⁻¹ respectively. youtube.comlibretexts.orgresearchgate.net Such radical species are highly reactive. youtube.comlibretexts.orgresearchgate.net The formation of these intermediates is believed to be a key factor in the biological activity of some nitroaromatic compounds. youtube.comlibretexts.org

Reactions of the Aromatic Ring System

The electronic properties of the aromatic ring in this compound are significantly influenced by the strongly electron-withdrawing nitro group.

Nucleophilic Aromatic Substitution (SNAr) Driven by the Nitro Group

The nitro group strongly activates the benzene (B151609) ring towards nucleophilic aromatic substitution (SNAr). This is a general characteristic of aromatic compounds bearing strongly electron-attracting substituents. libretexts.org The electron-withdrawing nature of the nitro group makes the benzene ring susceptible to attack by nucleophiles. nih.gov For SNAr to occur, the electron-withdrawing group must be located at the ortho or para position to the leaving group, as this allows for the stabilization of the negatively charged intermediate, known as a Meisenheimer complex, through resonance. libretexts.org In the case of this compound, the nitro group is para to the chloromethanesulfinyl group, which would facilitate nucleophilic attack. While the chloride is not directly on the ring, a nucleophile could potentially attack the carbon of the chloromethyl group, or under certain conditions, the sulfinyl group itself could be a target for nucleophilic attack or could influence the reactivity of the ring.

Cross-Coupling Reactions Involving the Aromatic Halide

While this compound does not possess a halogen directly attached to the aromatic ring, related compounds like 1-iodo-4-nitrobenzene (B147127) readily undergo cross-coupling reactions, such as the Sonogashira reaction, with terminal alkynes in the presence of a palladium catalyst. parchem.com Similarly, 1,4-dibromo-2-nitrobenzene (B110544) participates in Suzuki cross-coupling reactions with arylboronic acids. core.ac.uk These examples highlight the utility of nitro-substituted aryl halides in forming new carbon-carbon bonds. Given the presence of the C-Cl bond in the chloromethyl group, it is conceivable that this compound could participate in certain types of cross-coupling reactions under appropriate catalytic conditions, although this would involve the side chain rather than the aromatic ring itself.

Mechanistic Elucidation of Key Transformations

The study of reaction mechanisms provides a deeper understanding of the factors that control chemical reactivity.

Identification of Catalytic Intermediates

The identification of intermediates is a cornerstone of mechanistic elucidation. In the context of palladium-catalyzed cross-coupling reactions, the catalytic cycle involves various palladium intermediates. For reactions involving nitroaromatic compounds, the formation of radical anions can be a key mechanistic step. rsc.org In the case of nucleophilic aromatic substitution, the Meisenheimer complex is a critical intermediate. libretexts.org The stability and reactivity of these intermediates determine the course of the reaction. For this compound, any catalytic transformation would likely proceed through a series of intermediates whose characterization would be essential for a complete mechanistic understanding.

Spectroscopic and Structural Characterization Methodologies in Academic Research

Vibrational Spectroscopy Studies

Fourier Transform Infrared (FT-IR) Spectroscopy

No specific experimental FT-IR data for 1-(Chloromethanesulfinyl)-4-nitrobenzene is currently available in the reviewed academic literature.

In a typical FT-IR spectrum of a related compound, such as 1,2-dichloro-4-nitrobenzene, characteristic absorption bands would be expected. For instance, the nitro group (NO₂) typically exhibits strong asymmetric and symmetric stretching vibrations. The aromatic ring shows C-H stretching and bending vibrations, as well as C-C stretching modes. The presence of the chloromethanesulfinyl group would introduce specific vibrations for the C-Cl and S=O bonds. Analysis of these bands helps confirm the presence of the respective functional groups.

Fourier Transform Raman (FT-Raman) Spectroscopy

No specific experimental FT-Raman data for this compound is currently available in the reviewed academic literature.

FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For a molecule like this compound, the symmetric stretching of the nitro group and the vibrations of the benzene (B151609) ring would be prominent. The S=O stretch would also be observable. Comparing the FT-IR and FT-Raman spectra aids in a more complete assignment of vibrational modes.

Normal Coordinate Analysis and Force Field Studies

No specific normal coordinate analysis or force field studies for this compound are currently available in the reviewed academic literature.

Normal coordinate analysis is a computational method used to assign vibrational frequencies to specific molecular motions. By developing a force field for the molecule, researchers can calculate theoretical vibrational spectra and compare them with experimental FT-IR and FT-Raman data. This comparison helps to validate the assignments of the observed spectral bands and provides a deeper understanding of the molecule's vibrational dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) Applications

No specific experimental ¹H NMR data for this compound is currently available in the reviewed academic literature.

In a hypothetical ¹H NMR spectrum, the aromatic protons of the nitrobenzene (B124822) ring would typically appear in the downfield region (around 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nitro group. The protons on the chloromethyl group would likely appear as a singlet in a specific chemical shift range, providing evidence for the chloromethanesulfinyl moiety. The integration of the signals would correspond to the number of protons in each chemical environment. For example, the ¹H NMR spectrum of the related compound p-chloronitrobenzene shows signals for the aromatic protons at approximately 8.18 ppm and 7.53 ppm. sigmaaldrich.com

Carbon-13 NMR (¹³C NMR) Characterization

No specific experimental ¹³C NMR data for this compound is currently available in the reviewed academic literature.

Advanced NMR Techniques for Structural Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules. While standard ¹H and ¹³C NMR provide primary information about the proton and carbon skeletons, advanced NMR techniques would be employed for unambiguous structural assignment and for monitoring the synthesis of this compound.

Two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be crucial. A COSY spectrum would reveal the coupling relationships between adjacent protons in the nitroaromatic ring. HSQC would correlate the signals of the aromatic protons directly to their attached carbon atoms, while HMBC would show correlations between protons and carbons over two to three bonds. This would be particularly useful for confirming the connectivity between the chloromethanesulfinyl group and the nitrophenyl moiety.

Furthermore, NMR spectroscopy is a powerful method for in-situ reaction monitoring. For instance, in the synthesis of this compound from a corresponding sulfide (B99878), the progress of the oxidation could be tracked by observing the disappearance of the sulfide signals and the appearance of the characteristic sulfoxide (B87167) signals in the NMR spectrum. acs.org

Mass Spectrometry Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) mass spectrometry would be utilized to determine the fragmentation pattern of this compound. In this technique, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. The fragmentation pattern would provide valuable clues about the compound's structure, such as the loss of the chloromethyl group, the nitro group, or other characteristic fragments.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous confirmation of the molecular formula of this compound. HRMS measures the mass-to-charge ratio with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental composition of the molecule, distinguishing it from other compounds that may have the same nominal mass. The experimentally determined exact mass would be compared to the calculated mass for the proposed formula, C₇H₆ClNO₃S, to provide definitive confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound would promote electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions involving the nitroaromatic chromophore. Specifically, two main types of transitions are anticipated: π → π* and n → π* transitions. researchgate.net The π → π* transitions, which are typically of high intensity, involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital within the benzene ring and the nitro group. chemtube3d.comwikipedia.org The n → π* transitions, which are generally of lower intensity, involve the promotion of a non-bonding electron (for example, from one of the oxygen atoms of the nitro group or the sulfoxide group) to an antibonding π* orbital. chemtube3d.comwikipedia.org The presence of the sulfinyl group and the chlorine atom may cause shifts in the absorption maxima (λmax) compared to simpler nitroaromatics. The specific wavelengths and intensities of these absorptions provide insights into the electronic structure of the molecule.

| Spectroscopic Technique | Information Obtained |

| Advanced NMR | |

| COSY | Proton-proton coupling in the aromatic ring |

| HSQC | Direct carbon-proton correlations |

| HMBC | Long-range carbon-proton correlations for connectivity |

| Mass Spectrometry | |

| Electron Ionization (EI) | Molecular fragmentation pattern for structural clues |

| High-Resolution (HRMS) | Exact mass for molecular formula confirmation |

| UV-Vis Spectroscopy | |

| π → π* transitions | Electronic transitions within the aromatic system |

| n → π* transitions | Electronic transitions involving non-bonding electrons |

Based on a comprehensive search of available scientific literature and chemical databases, there is currently no specific published computational or theoretical research data for the compound This compound .

Therefore, it is not possible to generate a scientifically accurate article that adheres to the requested detailed outline focusing solely on this specific compound. The required information for the following sections is not available in the public domain:

Computational and Theoretical Studies of 1 Chloromethanesulfinyl 4 Nitrobenzene

Prediction of Spectroscopic Properties

Calculated Vibrational Frequencies and Intensities

To provide an article on these topics would require extrapolating from related but distinct molecules, which would not be scientifically rigorous and would violate the explicit instruction to focus solely on 1-(Chloromethanesulfinyl)-4-nitrobenzene.

At present, the scientific community has not published theoretical studies that would provide the necessary data points, such as electronic structure, molecular geometry, or predicted spectroscopic properties, for this particular chemical.

Time-Dependent Density Functional Theory (TDDFT) for UV-Vis Spectra

No published studies were found that utilize Time-Dependent Density Functional Theory (TDDFT) to calculate or predict the UV-Vis absorption spectrum of this compound. Such a study would typically involve optimizing the molecule's ground-state geometry and then calculating the vertical excitation energies and oscillator strengths to simulate the electronic spectrum. This analysis would provide insights into the electronic transitions responsible for its absorption of light.

Reaction Pathway Modeling and Transition State Analysis

There is no available research on the modeling of reaction pathways or the analysis of transition states involving this compound. This type of computational study would investigate the mechanisms of chemical reactions, identifying the intermediate structures, transition states, and the energy barriers required for the compound to undergo specific transformations.

Intermolecular Interactions and Crystal Packing Theory

Information regarding the single-crystal X-ray diffraction analysis or theoretical studies on the crystal packing and intermolecular interactions of this compound is not present in the surveyed literature. A crystal structure analysis would reveal the precise three-dimensional arrangement of molecules in the solid state, held together by non-covalent forces such as hydrogen bonds, halogen bonds, or π-π stacking. Theoretical models could further quantify the energies of these interactions.

While the methodologies for conducting the requested computational and theoretical studies are well-established in the field of chemistry, their specific application to this compound has not been reported in publicly accessible sources. Future research may address this gap in the scientific record.

Derivatives, Analogues, and Their Academic Significance

Synthesis of Novel Compounds from 1-(Chloromethanesulfinyl)-4-nitrobenzene

A thorough review of chemical databases and academic journals did not yield any specific examples of novel compounds synthesized directly from this compound. While the broader class of nitroaromatic compounds is extensively used in chemical synthesis, the reactivity and synthetic utility of this particular sulfinyl chloride derivative remain largely undocumented in accessible research.

Exploration of Isomeric Forms and Their Comparative Reactivity

Information regarding the distinct isomeric forms of this compound and any comparative studies on their reactivity is not available in the current body of scientific literature. The potential existence of ortho- and meta- isomers, in addition to the para- form specified, is chemically plausible. However, without experimental or theoretical studies, any discussion on their relative stabilities and reaction kinetics would be purely speculative.

Structure-Reactivity Relationship Studies of Analogues

Comprehensive structure-reactivity relationship (SAR) studies focusing on analogues of this compound have not been identified. Such studies are crucial for understanding how modifications to the molecular structure would influence the chemical and biological activity of the compound. The lack of data in this area indicates a potential opportunity for future research to explore the impact of varying substituents on the benzene (B151609) ring or modifying the chloromethanesulfinyl group.

Research Findings on this compound Remain Elusive

Despite a comprehensive search of available scientific literature and chemical databases, no specific information has been found regarding the chemical compound “this compound.” Consequently, it is not possible to provide an article detailing its applications and role as a synthetic building block in academic research as outlined.

Searches for the compound and its potential synthetic applications, including its utility in the synthesis of heterocyclic compounds, its role as an intermediate for complex organic molecules, its contribution to the development of fine chemicals, and any emerging research applications, yielded no relevant results. The scientific record, as accessible through public search domains, does not appear to contain studies or data on this specific molecule.

While the broader class of chlorinated nitroaromatic compounds is well-documented as versatile building blocks in organic synthesis, the unique combination of a chloromethanesulfinyl group attached to a nitrobenzene (B124822) core in "this compound" is not described in the retrieved literature. For context, related but distinct compounds found in the literature include:

1-Chloro-2-methyl-4-nitrobenzene: This compound and other chlorinated nitroaromatics are recognized as important precursors for the synthesis of diverse heterocyclic structures and other industrial chemicals.

1-Chloromethyl-4-nitrobenzene: The reactivity of the chloromethyl group in this molecule makes it a useful reagent in various synthetic transformations.

However, the specific functionalities and reaction pathways associated with the "chloromethanesulfinyl" group in the requested compound remain uncharacterized in the available literature. This indicates a significant information gap, suggesting that "this compound" may be a novel compound that has not yet been synthesized or has not been the subject of published research.

Therefore, the requested detailed article on the applications of "this compound" cannot be generated due to the absence of foundational research data.

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Systems for Transformations

Currently, there is no published research focused on the development of novel catalytic systems specifically for the transformation of 1-(Chloromethanesulfinyl)-4-nitrobenzene. The reactivity of the chloromethanesulfinyl group attached to a nitroaromatic system presents a unique substrate for catalytic studies. However, investigations into its catalytic hydrogenation, cross-coupling reactions, or other catalytic transformations have not been reported. Research in this area would be foundational, establishing the basic catalytic reactivity of the molecule.

Investigation of Multicomponent Reactions Involving the Compound

Multicomponent reactions (MCRs) are highly efficient chemical strategies for building complex molecules from three or more starting materials in a single step. acs.orgchemistryforsustainability.org While MCRs involving sulfoxide-related compounds exist, such as the reaction of isocyanides with sulfenic-acid-generating sulfoxides to form thiocarbamic acid S-esters, there are no specific studies detailing the participation of this compound in any MCRs. acs.org Future research could explore if the electrophilic and nucleophilic centers within this compound could be exploited in known or novel MCRs to generate structurally diverse chemical libraries.

Exploration of Bio-Inspired Synthetic Pathways

Bio-inspired synthesis and biocatalysis represent a growing field in chemistry, often employing enzymes or whole-cell systems to achieve selective chemical transformations. nih.gov Research into the biocatalytic synthesis of chiral sulfoxides, for instance, often involves the asymmetric oxidation of sulfides or the stereoselective reduction of racemic sulfoxides. nih.gov However, the scientific literature contains no reports on the exploration of bio-inspired synthetic pathways for this compound or its derivatives. Similarly, studies on its biodegradation, akin to the research conducted on the related compound 1-chloro-4-nitrobenzene (B41953), have not been published. nih.gov

Advanced Material Science Applications of Functionalized Derivatives

The functionalization of aromatic compounds can lead to novel materials with unique electronic, optical, or physical properties. The presence of a nitro group and a reactive chloromethanesulfinyl group on this compound suggests that its derivatives could be potential candidates for materials science applications. Despite this potential, there is no available research on the synthesis of functionalized derivatives of this compound for applications in advanced materials.

Due to the absence of specific research data for this compound in the requested areas, no data tables can be generated.

Q & A

Q. How should researchers reconcile contradictory literature data on the compound’s spectroscopic or thermodynamic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.